molecular formula C9H6BrNO2S B1374675 (2-Bromo-benzothiazol-6-yl)-acetic acid CAS No. 933742-71-3

(2-Bromo-benzothiazol-6-yl)-acetic acid

Cat. No.: B1374675
CAS No.: 933742-71-3
M. Wt: 272.12 g/mol
InChI Key: KYIDMSYBOCCSSF-UHFFFAOYSA-N
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Description

(2-Bromo-benzothiazol-6-yl)-acetic acid is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of a bromine atom at the 2-position and an acetic acid group at the 6-position of the benzothiazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid typically involves the bromination of benzothiazole followed by the introduction of the acetic acid group. One common method involves the reaction of 2-aminobenzenethiol with bromoacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-benzothiazol-6-yl)-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzothiazole-acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazole-acetic acid.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-benzothiazol-6-yl)-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-benzothiazol-6-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acetic acid group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the bromine and acetic acid groups.

    2-Bromo-benzothiazole: Lacks the acetic acid group.

    Benzothiazole-6-acetic acid: Lacks the bromine atom.

Uniqueness

(2-Bromo-benzothiazol-6-yl)-acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications that require specific structural features.

Properties

IUPAC Name

2-(2-bromo-1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDMSYBOCCSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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